
5-Ethylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is a modified form of cytidine monophosphate where the phosphate group forms a cyclic structure with the 3’ and 5’ hydroxyl groups of the ribose sugar. This compound is of interest due to its potential roles in various biochemical processes and its structural similarity to other cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of 5-ethylcytidine monophosphate. This can be achieved through the use of specific enzymes such as cytidylyl cyclase, which catalyzes the formation of the cyclic phosphate ester from the linear monophosphate . The reaction conditions often require a buffered aqueous solution and may involve the use of cofactors or other assisting molecules to enhance the enzyme’s activity.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 3’,5’-cyclic monophosphate would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using bioreactors to maintain the necessary environment for the enzymatic reaction. The product would then be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
化学反应分析
Types of Reactions
5-Ethylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ester can be hydrolyzed to form the corresponding linear monophosphate.
Oxidation and Reduction: The ethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, and reduction reactions can convert it to ethane.
Substitution: The nucleobase can participate in substitution reactions, where functional groups on the cytidine moiety are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Hydrolysis: Produces 5-ethylcytidine monophosphate.
Oxidation: Can produce 5-formylcytidine or 5-carboxycytidine derivatives.
Reduction: Can yield 5-ethylcytidine.
Substitution: Results in various substituted cytidine derivatives depending on the nucleophile used.
科学研究应用
5-Ethylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Medicine: Explored for its potential therapeutic applications, particularly in modulating cellular processes that involve cyclic nucleotides.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques such as HPLC.
作用机制
The mechanism of action of 5-Ethylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific proteins and enzymes within the cell. As a cyclic nucleotide, it can bind to and activate cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) or protein kinase G (PKG). These kinases then phosphorylate target proteins, leading to changes in their activity and subsequent cellular responses . The compound may also interact with other cyclic nucleotide-binding proteins, influencing various signaling pathways and cellular functions.
相似化合物的比较
5-Ethylcytidine 3’,5’-cyclic monophosphate is similar to other cyclic nucleotides such as:
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in many cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger with roles in vasodilation and other physiological functions.
Cyclic uridine monophosphate (cUMP): Less studied but also present in biological systems.
Uniqueness
The uniqueness of 5-Ethylcytidine 3’,5’-cyclic monophosphate lies in its ethyl modification, which may confer different biochemical properties and interactions compared to its non-ethylated counterparts. This modification can affect its stability, binding affinity to proteins, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
117309-88-3 |
|---|---|
分子式 |
C11H16N3O7P |
分子量 |
333.23 g/mol |
IUPAC 名称 |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-ethylpyrimidin-2-one |
InChI |
InChI=1S/C11H16N3O7P/c1-2-5-3-14(11(16)13-9(5)12)10-7(15)8-6(20-10)4-19-22(17,18)21-8/h3,6-8,10,15H,2,4H2,1H3,(H,17,18)(H2,12,13,16)/t6?,7-,8?,10-/m1/s1 |
InChI 键 |
RNPKQCPIOIDKEX-SVLSAUASSA-N |
手性 SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
规范 SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
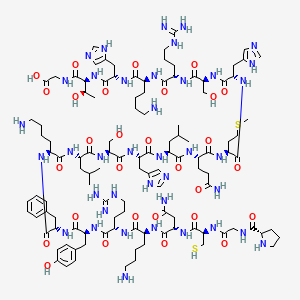
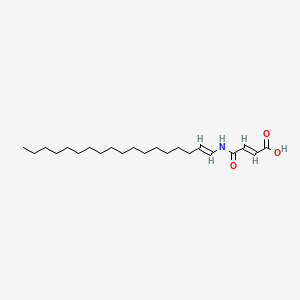


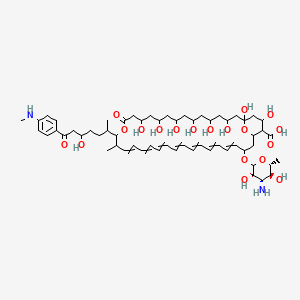
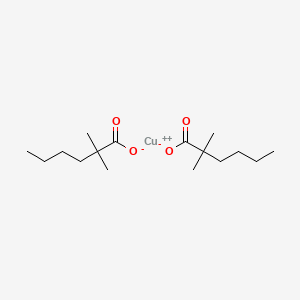

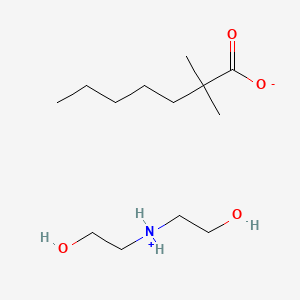

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
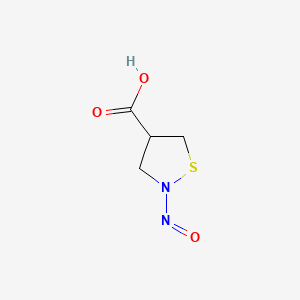
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
